molecular formula C4H7ClS2 B13787266 2-Chloromethyl-1,3-dithiolane CAS No. 86147-22-0

2-Chloromethyl-1,3-dithiolane

Cat. No.: B13787266
CAS No.: 86147-22-0
M. Wt: 154.7 g/mol
InChI Key: HZXIGTCQJZOQFQ-UHFFFAOYSA-N
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Description

2-Chloromethyl-1,3-dithiolane is an organosulfur compound with the molecular formula C4H7ClS2. It is a five-membered heterocyclic compound containing two sulfur atoms and one chlorine atom attached to a methylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloromethyl-1,3-dithiolane can be synthesized through the reaction of 1,2-ethanedithiol with chloroacetaldehyde dimethyl acetal in the presence of concentrated hydrochloric acid. The reaction is typically carried out in a three-necked round-bottomed flask equipped with a dropping funnel and magnetic stirrer. The mixture is cooled to 0°C, and the chloroacetaldehyde dimethyl acetal is added dropwise over two hours. After stirring at room temperature for an additional three hours, the reaction mixture is partitioned between dichloromethane and water. The organic phase is separated, washed, and dried to obtain the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of standard organic synthesis equipment and reagents makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-1,3-dithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloromethyl-1,3-dithiolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloromethyl-1,3-dithiolane involves its reactivity towards nucleophiles and electrophiles. The chlorine atom can be readily displaced by nucleophiles, leading to the formation of various substituted derivatives. The sulfur atoms in the dithiolane ring can participate in redox reactions, making the compound versatile in different chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloromethyl-1,3-dithiolane is unique due to the presence of the chloromethyl group, which enhances its reactivity towards nucleophiles and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

86147-22-0

Molecular Formula

C4H7ClS2

Molecular Weight

154.7 g/mol

IUPAC Name

2-(chloromethyl)-1,3-dithiolane

InChI

InChI=1S/C4H7ClS2/c5-3-4-6-1-2-7-4/h4H,1-3H2

InChI Key

HZXIGTCQJZOQFQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)CCl

Origin of Product

United States

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